molecular formula C9H10N2O2 B2740971 2-Ethoxy-1,3-benzoxazol-5-amine CAS No. 1536187-15-1

2-Ethoxy-1,3-benzoxazol-5-amine

Cat. No. B2740971
M. Wt: 178.191
InChI Key: NSHMFXCXSMBONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is used for research purposes .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . The synthesis involves reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-1,3-benzoxazol-5-amine is based on the benzoxazole skeleton, which is a bicyclic planar molecule . It contains a total of 29 bonds, including 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, and 10 aromatic bonds .


Chemical Reactions Analysis

Amines, such as 2-Ethoxy-1,3-benzoxazol-5-amine, are good nucleophiles and can react with aldehydes and ketones to form imine derivatives . They can also react with acid chlorides to form amides .

Scientific Research Applications

Synthesis and Antimicrobial Activities

2-Ethoxy-1,3-benzoxazol-5-amine is utilized in the synthesis of various derivatives with potential antimicrobial activities. For instance, some novel derivatives have shown good to moderate activities against test microorganisms, indicating its relevance in developing new antimicrobial agents (Bektaş et al., 2010).

Catalysis and Amination Processes

This compound plays a crucial role in catalysis, particularly in C-H amination processes. Studies have shown that its derivatives can act as efficient amino sources in catalytic reactions, leading to improved amidation efficiency (Park et al., 2015). Additionally, electrochemical methods have been developed to couple benzoxazoles and amines, forming 2-aminobenzoxazoles, which are significant in various chemical syntheses (Gao et al., 2014).

Pharmaceutical Applications

In the realm of medicinal chemistry, derivatives of 2-Ethoxy-1,3-benzoxazol-5-amine have been explored for their potential in inhibiting specific biological processes. For example, certain derivatives have been investigated for their ability to inhibit glial GABA uptake, which could have implications for neurological therapies (Falch et al., 1999).

Material Science and Nano-Technology

The compound's derivatives have been used in material science, particularly in the synthesis of nano-structured materials. For instance, research has shown its application in creating nano-structured ceria (CeO2) from benzoxazine dimer complexes, demonstrating its versatility in advanced material synthesis (Veranitisagul et al., 2011).

Advanced Organic Synthesis

2-Ethoxy-1,3-benzoxazol-5-amine and its derivatives have also been utilized in advanced organic synthesis techniques. They serve as key intermediates in the synthesis of complex organic molecules, highlighting their importance in diverse synthetic strategies (Chanda et al., 2012).

Future Directions

Benzoxazole derivatives, including 2-Ethoxy-1,3-benzoxazol-5-amine, have potential in medicinal, pharmaceutical, and industrial areas due to their various biological activities . Future research may focus on exploring these activities further and developing new synthetic methodologies .

properties

IUPAC Name

2-ethoxy-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHMFXCXSMBONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(O1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1,3-benzoxazol-5-amine

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